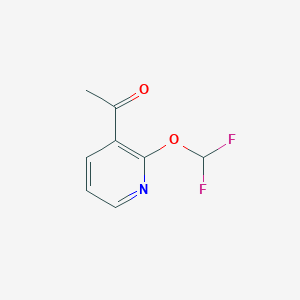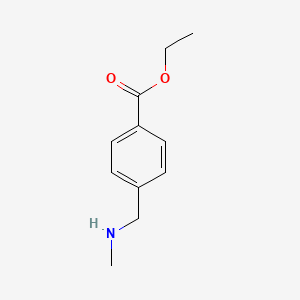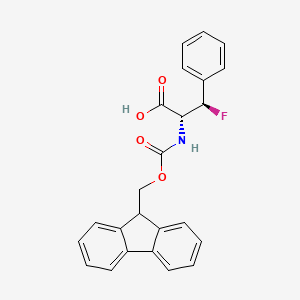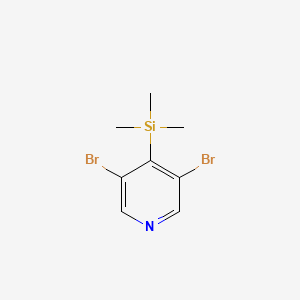
3,5-Dibromo-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-(trimethylsilyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a trimethylsilyl group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反应分析
Types of Reactions
3,5-Dibromo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Lithiation: The compound can be lithiated using lithium diisopropylamide (LDA), followed by reaction with electrophiles to form substituted pyridines.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Lithiation: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
科学研究应用
3,5-Dibromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of 3,5-Dibromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms and the steric effects of the trimethylsilyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
3,5-Dibromopyridine: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.
Uniqueness
3,5-Dibromo-4-(trimethylsilyl)pyridine is unique due to the combination of bromine atoms and the trimethylsilyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the formation of complex molecules.
属性
分子式 |
C8H11Br2NSi |
|---|---|
分子量 |
309.07 g/mol |
IUPAC 名称 |
(3,5-dibromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Br2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI 键 |
VDYJDENQWQONPK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=NC=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


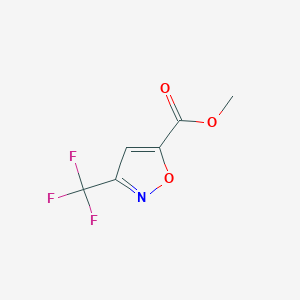
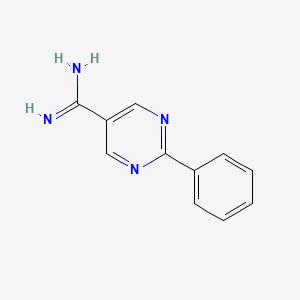
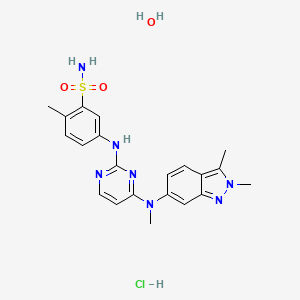

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)

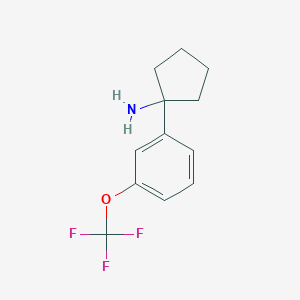
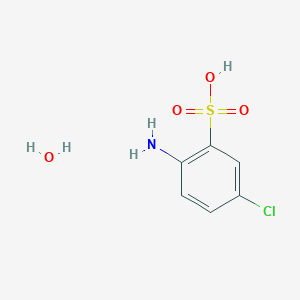
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

